molecular formula C49H66N12O6S B1665515 Antagonist G CAS No. 115150-59-9

Antagonist G

Cat. No.: B1665515
CAS No.: 115150-59-9
M. Wt: 951.2 g/mol
InChI Key: CUCSSYAUKKIDJV-FAXBSAIASA-N
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Description

  • Mechanism of Action

    Target of Action

    Antagonist G primarily targets G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals . They play a crucial role in many physiological processes and are considered important targets for drug discovery .

    Mode of Action

    This compound interacts with its targets, the GPCRs, by binding to them and preventing their activation . This interaction blocks the binding site or inhibits the downstream signaling pathways, thus preventing the effects of agonists . The binding can be specific and reversible or irreversible . In the case of reversible antagonists, they readily dissociate from their receptor, while irreversible antagonists form a stable, permanent or nearly permanent chemical bond with their receptor .

    Biochemical Pathways

    The action of this compound affects multiple biochemical pathways. GPCRs are known to mediate a wide range of signaling processes . When this compound binds to GPCRs, it can disrupt these signaling processes, leading to changes in cellular function . The specific pathways affected can vary depending on the specific type of GPCR that this compound interacts with .

    Pharmacokinetics

    The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, play a crucial role in its bioavailability . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted . The specific ADME properties of this compound can influence its effectiveness as a drug .

    Result of Action

    The molecular and cellular effects of this compound’s action depend on its interaction with GPCRs. By preventing the activation of these receptors, this compound can alter cellular function . This can lead to changes at the molecular level, such as alterations in signal transduction pathways , and at the cellular level, such as changes in cell behavior .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the external environment, such as temperature and pH, as well as the internal environment within the body, such as the presence of other molecules . These factors can affect how this compound interacts with its targets, as well as how it is absorbed, distributed, metabolized, and excreted .

    Biochemical Analysis

    Biochemical Properties

    Antagonist G interacts with a variety of enzymes, proteins, and other biomolecules . It is known to bind to G protein-coupled receptors (GPCRs), which are involved in transmitting signals from various stimuli outside a cell to its interior . The binding of this compound to these receptors can activate or inactivate them, leading to an increase or decrease in a particular cell function .

    Cellular Effects

    The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can decrease cellular function if it blocks the action of a substance that normally increases cellular function .

    Molecular Mechanism

    The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When a ligand binds to a GPCR, it causes a conformational change in the GPCR, which allows it to act as a guanine nucleotide exchange factor (GEF). The GPCR can then activate an associated G protein by exchanging the GDP bound to the G protein for a GTP .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models . For instance, in non-dependent animals, opioid antagonists such as naltrexone effectively block the discriminative stimulus and reinforcing effects of abused opioid agonists while producing minimal side effects .

    Metabolic Pathways

    This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . For instance, it plays a role in the cAMP signal pathway and the phosphatidylinositol signal pathway .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

    Subcellular Localization

    The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Preparation Methods

    • The synthetic route for Antagonist G involves chemical synthesis. Unfortunately, specific details on the reaction conditions and industrial production methods are not widely available in the literature.
  • Chemical Reactions Analysis

    • Antagonist G likely undergoes various reactions, including oxidation, reduction, and substitution. precise reagents and conditions remain undisclosed.
    • Major products formed during these reactions are not explicitly documented.
  • Scientific Research Applications

    • Antagonist G finds applications in several fields:

        Chemistry: As a neuropeptide antagonist, it contributes to understanding peptide signaling pathways.

        Biology: Researchers study its effects on cell growth and apoptosis.

        Medicine: Its potential role in cancer therapy (chemosensitization) warrants investigation.

  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Further research is needed to highlight Antagonist G’s uniqueness and identify related compounds.

    Properties

    IUPAC Name

    (2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CUCSSYAUKKIDJV-FAXBSAIASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C49H66N12O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    951.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    115150-59-9
    Record name Antagonist G
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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